4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide
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Overview
Description
4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide is a synthetic organic compound characterized by the presence of a bromine atom, a dimethylamino group, and a pyridine ring attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride and 2-(dimethylamino)-2-pyridin-3-ylethylamine.
Reaction: The 4-bromobenzenesulfonyl chloride is reacted with 2-(dimethylamino)-2-pyridin-3-ylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the sulfonamide formation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: Used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: Employed in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide: Lacks the pyridine ring, which may affect its binding affinity and specificity.
4-chloro-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide: Substitution of bromine with chlorine can alter its reactivity and biological activity.
N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide: Absence of the halogen atom, which may influence its chemical stability and interaction with targets.
Uniqueness
4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide is unique due to the combination of its bromine atom, dimethylamino group, and pyridine ring, which collectively contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-19(2)15(12-4-3-9-17-10-12)11-18-22(20,21)14-7-5-13(16)6-8-14/h3-10,15,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLJPAXGIKSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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